
(Tetra-t-butylphthalocyaninato)nickel(ii)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tetra-t-butylphthalocyaninato)nickel(ii) is a coordination compound with the molecular formula C48H48N8Ni. It belongs to the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. This compound is particularly notable for its use in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tetra-t-butylphthalocyaninato)nickel(ii) typically involves the reaction of nickel salts with tetra-t-butylphthalocyanine precursors under controlled conditions. One common method includes the use of nickel(II) acetate and tetra-t-butylphthalocyanine in a solvent such as dimethylformamide (DMF) or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete formation of the complex .
Industrial Production Methods
Industrial production of (Tetra-t-butylphthalocyaninato)nickel(ii) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
(Tetra-t-butylphthalocyaninato)nickel(ii) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized phthalocyanines .
Aplicaciones Científicas De Investigación
(Tetra-t-butylphthalocyaninato)nickel(ii) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and electronic materials
Mecanismo De Acción
The mechanism of action of (Tetra-t-butylphthalocyaninato)nickel(ii) involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various ligands, facilitating different chemical reactions. The pathways involved often include electron transfer processes, making it effective in catalytic applications .
Comparación Con Compuestos Similares
Similar Compounds
- (Tetra-t-butylphthalocyaninato)zinc(ii)
- (Tetra-t-butylphthalocyaninato)copper(ii)
- (Tetra-t-butylphthalocyaninato)iron(ii)
Uniqueness
(Tetra-t-butylphthalocyaninato)nickel(ii) is unique due to its specific electronic configuration and stability, which make it particularly effective in catalytic and photodynamic applications. Compared to its zinc and copper counterparts, the nickel complex exhibits distinct reactivity and coordination properties .
Propiedades
Fórmula molecular |
C48H48N8Ni |
|---|---|
Peso molecular |
795.6 g/mol |
Nombre IUPAC |
nickel(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Ni/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
Clave InChI |
IFTQAKNPXSJXGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
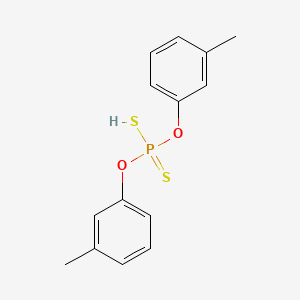
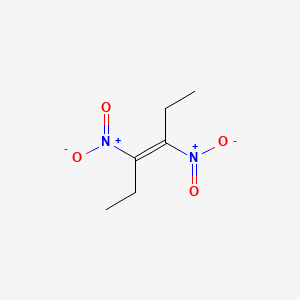



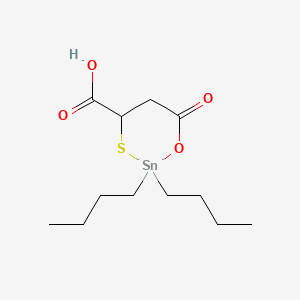
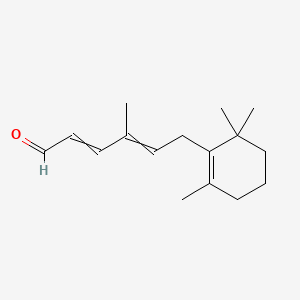
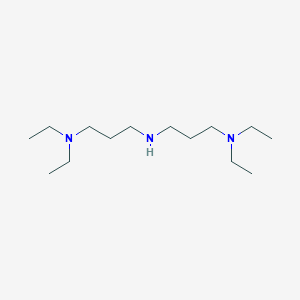
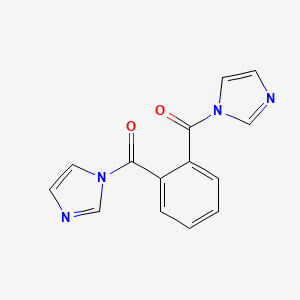
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
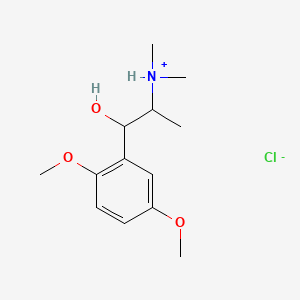
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
